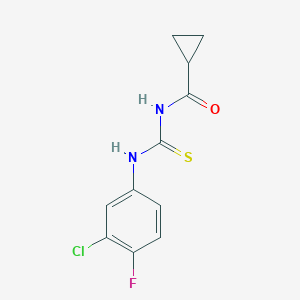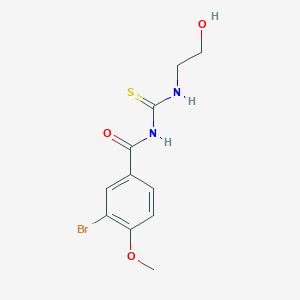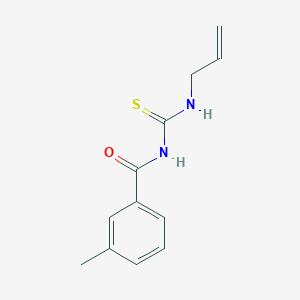![molecular formula C23H23N3O3S2 B318734 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B318734.png)
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide is a complex organic compound with the molecular formula C23H23N3O3S2 and a molecular weight of 453.58 g/mol . This compound is characterized by its unique structure, which includes an isopropylamino group, a sulfonyl group, and a biphenylcarboxamide moiety.
Preparation Methods
The synthesis of 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-[(isopropylamino)sulfonyl]aniline, which is then reacted with carbonothioyl chloride to form the intermediate product. This intermediate is subsequently coupled with 4-biphenylcarboxylic acid under specific reaction conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparison with Similar Compounds
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide can be compared with similar compounds such as:
N-[(4-aminophenyl)sulfonyl]-4-biphenylcarboxamide: This compound lacks the isopropylamino group, which may affect its biological activity and chemical reactivity.
N-[(4-methylphenyl)sulfonyl]-4-biphenylcarboxamide: The presence of a methyl group instead of an isopropylamino group can lead to differences in steric and electronic properties.
N-[(4-chlorophenyl)sulfonyl]-4-biphenylcarboxamide:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N3O3S2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-phenyl-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-16(2)26-31(28,29)21-14-12-20(13-15-21)24-23(30)25-22(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,26H,1-2H3,(H2,24,25,27,30) |
InChI Key |
VUPXFPKISNJNJD-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-phenoxyphenyl)carbamothioyl]pentanamide](/img/structure/B318651.png)

![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B318655.png)
![3-IODO-4-METHYL-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE](/img/structure/B318656.png)

![3-fluoro-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B318662.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B318663.png)
![2,4-dichloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B318664.png)
![N-[4-(propylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B318665.png)
![N-[4-(propylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B318666.png)
![N-[4-(propylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B318667.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B318671.png)
![3-bromo-N-[(3-fluoro-4-methylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B318675.png)
